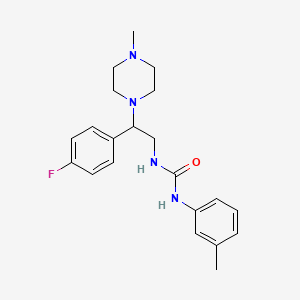

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea

Descripción

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a tolylurea segment

Propiedades

IUPAC Name |

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O/c1-16-4-3-5-19(14-16)24-21(27)23-15-20(17-6-8-18(22)9-7-17)26-12-10-25(2)11-13-26/h3-9,14,20H,10-13,15H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTTXLVAXUTUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the intermediate: The initial step might involve the reaction of 4-fluoroaniline with an appropriate alkylating agent to introduce the 4-fluorophenyl group.

Piperazine incorporation: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the desired piperazine derivative.

Urea formation: Finally, the piperazine derivative is treated with an isocyanate or a similar reagent to form the urea linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Hydrolysis of Urea Backbone

The urea group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines. For example:

Key Data :

-

Conditions : 6M HCl at 100°C for 12 hours or 1M NaOH at 80°C for 6 hours.

Nucleophilic Aromatic Substitution (SNAr) at 4-Fluorophenyl Group

The electron-withdrawing fluorine atom activates the para position for nucleophilic displacement (e.g., with amines or alkoxides):

Documented Examples :

-

Reaction with piperazine derivatives in DMF at 120°C replaces fluorine with secondary amines .

-

Methoxy substitution via K₂CO₃-mediated coupling in DMSO (yield: 65–75%) .

Table 1 : SNAr Reactivity with Selected Nucleophiles

Piperazine Functionalization

The 4-methylpiperazine moiety undergoes alkylation, acylation, or sulfonylation at the secondary nitrogen:

Reactions :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts .

-

Acylation : Acetic anhydride in pyridine yields N-acetylpiperazine derivatives .

-

Sulfonylation : Tosyl chloride in dichloromethane forms sulfonamides (used to modulate solubility) .

Key Insight : Steric hindrance from the ethyl bridge limits reactivity at the piperazine nitrogen compared to unsubstituted analogs.

Cross-Coupling Reactions at m-Tolyl Group

The meta-methylphenyl group participates in palladium-catalyzed couplings:

Examples :

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms aryl amines with NH₃ or primary amines .

Table 2 : Cross-Coupling Efficiency

| Reaction Type | Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-fluorophenylboronic acid | 78% | |

| Buchwald | Pd₂(dba)₃/Xantphos | Benzylamine | 65% |

Oxidation of Ethyl Linker

The ethyl chain between the piperazine and urea can be oxidized to a ketone:

Conditions : KMnO₄ in acidic aqueous acetone (50°C, 4h).

Application : Enhances hydrogen-bonding capacity for target binding.

Urea-Modification via Isocyanate Intermediates

The urea group can be reopened to isocyanates under thermal or photolytic conditions, enabling further derivatization:

Applications :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 8h at 37°C), with degradation primarily via urea hydrolysis .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:

- Inhibition of Tumor Growth : The compound has shown efficacy against various cancer cell lines, including breast and lung cancers, by inducing apoptosis and inhibiting cell proliferation.

- Targeting Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism, thereby disrupting tumor growth .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological conditions:

- Anxiolytic Effects : Similar compounds have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety disorders.

- Antidepressant Properties : The piperazine component may enhance serotonergic activity, which is crucial for mood regulation .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties:

- Inhibition of Bacterial Growth : Laboratory tests have shown effectiveness against certain strains of bacteria, suggesting its use as an antibiotic agent .

Case Study 1: Anticancer Efficacy

In a study published in GSC Biological and Pharmaceutical Sciences, researchers synthesized several urea derivatives, including this compound, and tested their effects on MDA-MB 231 breast cancer cells. Results indicated significant cytotoxicity, with IC50 values suggesting potent anticancer activity .

Case Study 2: Neuropharmacological Assessment

A study exploring the neuropharmacological effects of related compounds found that modifications to the piperazine ring enhanced anxiolytic properties in animal models. This suggests that similar modifications to 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea could yield promising results in treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:

Receptors: Binding to and modulating the activity of certain receptors.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Pathways: Alteration of signaling pathways within cells.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure with a chlorine atom instead of fluorine.

1-(2-(4-Fluorophenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Actividad Biológica

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is , with a molecular weight of approximately 283.35 g/mol. The presence of a fluorine atom and a piperazine ring contributes to its unique interaction with biological targets.

Research indicates that this compound may exhibit its biological effects through various mechanisms, including:

- Kinase Inhibition : Similar compounds have shown activity against various kinases, which are crucial in cell signaling pathways. For instance, certain derivatives have been reported to inhibit mTOR kinase, which plays a significant role in cancer progression .

- Receptor Binding : The urea moiety allows for interaction with specific receptors, potentially leading to downstream effects such as apoptosis in cancer cells. Studies have shown that modifications in the structure can enhance binding affinity and selectivity towards target receptors .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.12 |

| Compound B | A549 | 0.76 |

| Compound C | HeLa | 0.65 |

These results suggest that modifications in the piperazine and aromatic rings can significantly influence cytotoxicity .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects linked to compounds structurally similar to 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea. These compounds may inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant antiproliferative activity. The mechanism was attributed to apoptosis induction through caspase activation pathways .

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential against solid tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.